4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide
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Overview
Description
4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is a chemical compound with the molecular formula C9H5ClN2OS3 and a molecular weight of 288.78 g/mol . This compound is known for its unique structure, which includes a benzamide group substituted with a 4-chloro group and a 1,2,4-dithiazole ring with a sulfanylidene group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-1,2,4-dithiazole-5-thione under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The chloro group in the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene and dithiazole groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide can be compared with other similar compounds, such as:
N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)formamide: This compound shares the dithiazole ring but lacks the benzamide and chloro groups, resulting in different chemical and biological properties.
N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide: This compound also contains the dithiazole ring but has different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS3/c10-6-3-1-5(2-4-6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAYQLZISZPNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=S)SS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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